molecular formula C10H13BrN2O B1280770 4-((5-Bromopyridin-2-yl)methyl)morpholine CAS No. 294851-95-9

4-((5-Bromopyridin-2-yl)methyl)morpholine

Cat. No. B1280770
M. Wt: 257.13 g/mol
InChI Key: NWPUIXHXLHVEEN-UHFFFAOYSA-N
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Description

“4-((5-Bromopyridin-2-yl)methyl)morpholine” is an organic compound with the CAS Number: 200064-11-5 . It has a molecular weight of 243.1 and its IUPAC name is 4-(5-bromo-2-pyridinyl)morpholine .


Molecular Structure Analysis

The molecular formula of “4-((5-Bromopyridin-2-yl)methyl)morpholine” is C10H13BrN2O . The InChI code is 1S/C9H11BrN2O/c10-8-1-2-9(11-7-8)12-3-5-13-6-4-12/h1-2,7H,3-6H2 .


Physical And Chemical Properties Analysis

“4-((5-Bromopyridin-2-yl)methyl)morpholine” is a solid at room temperature . The compound is white to light yellow in color .

Scientific Research Applications

Synthesis in Antimicrobial and Antifungal Agents

4-((5-Bromopyridin-2-yl)methyl)morpholine derivatives have been utilized in the synthesis of antimicrobials. For instance, one study synthesized a compound effective against Staphylococcus aureus, demonstrating the compound's potential in treating fungal pathologies of the skin (Bushuieva et al., 2022). Another study synthesized a compound for treating purulent wounds in animals, indicating its potential in veterinary medicine (Ohloblina et al., 2022).

Xanthine Oxidase Inhibition and Anti-Inflammatory Properties

Derivatives of morpholine, including those similar to 4-((5-Bromopyridin-2-yl)methyl)morpholine, have been studied for their xanthine oxidase inhibitory and anti-inflammatory properties. This suggests their potential application in treating conditions like gout or other inflammatory diseases (Šmelcerović et al., 2013).

Cancer Research

Compounds structurally related to 4-((5-Bromopyridin-2-yl)methyl)morpholine have shown promise in cancer research. For example, derivatives have been developed with potential applications in the design and synthesis of small molecule inhibitors for cancer treatment (Wang et al., 2015).

Synthesis of Targeted Medicinal Compounds

This chemical has been used as an intermediate in synthesizing targeted medicinal compounds. Research indicates its effectiveness in synthesizing specific compounds with applications in various medical treatments, demonstrating its versatility in pharmaceutical synthesis (Lei et al., 2017).

Safety And Hazards

The compound has been classified with the signal word “Warning” and it has hazard statements H302, H315, H319, H335 . This indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-[(5-bromopyridin-2-yl)methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c11-9-1-2-10(12-7-9)8-13-3-5-14-6-4-13/h1-2,7H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPUIXHXLHVEEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70477285
Record name 4-((5-bromopyridin-2-yl)methyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70477285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((5-Bromopyridin-2-yl)methyl)morpholine

CAS RN

294851-95-9
Record name 4-((5-bromopyridin-2-yl)methyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70477285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Thionyl chloride (0.57 g, 5 mmol) in DCM (2 mL) was added dropwise to a stirred solution of (5-bromo-pyridin-2-yl)-methanol (0.3 g, 1.59 mmol) in DCM (5 mL) while cooling to 0° C. The mixture was allowed to warm to room temperature and, after 1 h, evaporated to low volume in vacuo. The residue was dissolved in CHCl3, and a solution of morpholine (0.41 g, 5 mmol) in CHCl3 was added at 0° C. After 3 h, the reaction was completed. The solvent was evaporated and addition of ether afforded the target compound (85%) as a white solid. Calculated mass=257. Observed mass=258
Quantity
0.57 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.41 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
85%

Synthesis routes and methods II

Procedure details

Sodium triacetoxyborohydride (1.6 gm, 7.5 mmol) was added to a solution of 5-bromopicolinaldehyde (1.0 g, 5.4 mmol) and morpholine (0.54 g, 6.2 mmol) in 1,2-dichloroethane (10 mL) and this was left stirring for 2 hr. Acetic acid (0.35 mL, 6.2 mmol) was added and the reaction was left stirring over the weekend. It was diluted with EtOAc and washed with sat. aq. NaHCO3 followed by brine. This was concentrated, captured on a SCX column, washed with MeOH, and released with 2 N NH3 in MeOH to give 4-((5-bromopyridin-2-yl)methyl)morpholine (537 mg, 2.09 mmol, 39% yield) as a brown oil. MS (ESI) m/z 256.96 (M+H). 1H NMR (500 MHz, chloroform-d) δ ppm 8.61 (1H, d, J=2.44 Hz), 7.77 (1H, dd, J=8.24, 2.44 Hz), 7.33 (1H, d, J=8.24 Hz), 3.67-3.77 (4H, m), 3.60 (2H, s), 2.42-2.57 (4H, m).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.54 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.35 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BZ Lu, G Li, S Rodriguez, J Liu, MC Eriksson, Z Tan… - Synlett, 2013 - thieme-connect.com
The development of synthetic routes to 4-[6-(morpholinomethyl)pyridin-3-yl]naphthalen-1-amine, the key intermediate of p38 MAP kinase inhibitor BIRB 1017, via (1) trialkylmagnesium …
Number of citations: 6 www.thieme-connect.com

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